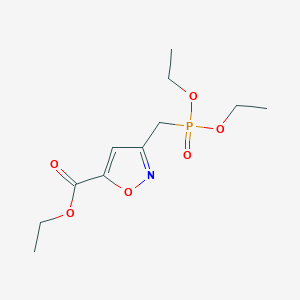

Ethyl 3-((diethoxyphosphoryl)methyl)isoxazole-5-carboxylate

Description

Ethyl 3-((diethoxyphosphoryl)methyl)isoxazole-5-carboxylate is a heterocyclic compound featuring an isoxazole core substituted at position 3 with a diethoxyphosphorylmethyl group and at position 5 with an ethyl carboxylate ester. The phosphoryl group introduces unique electronic and steric properties, making the compound valuable in medicinal chemistry and materials science. Its synthesis typically involves multi-step reactions, including coupling stages with activating agents like EDC/HOBt and nucleophilic catalysts such as DMAP . Modifications to the phosphoryl or carboxylate groups can alter reactivity, solubility, and biological activity.

Properties

CAS No. |

833445-86-6 |

|---|---|

Molecular Formula |

C11H18NO6P |

Molecular Weight |

291.24 g/mol |

IUPAC Name |

ethyl 3-(diethoxyphosphorylmethyl)-1,2-oxazole-5-carboxylate |

InChI |

InChI=1S/C11H18NO6P/c1-4-15-11(13)10-7-9(12-18-10)8-19(14,16-5-2)17-6-3/h7H,4-6,8H2,1-3H3 |

InChI Key |

RKFZSPSIWBCDIG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=NO1)CP(=O)(OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((diethoxyphosphoryl)methyl)isoxazole-5-carboxylate typically involves the (3 + 2) cycloaddition reaction of an alkyne (acting as a dipolarophile) and nitrile oxide (acting as the dipole). This reaction can be catalyzed by Cu(I) or Ru(II) catalysts . Another method involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature .

Industrial Production Methods

Industrial production methods for isoxazole derivatives often aim to be eco-friendly and cost-effective. Metal-free synthetic routes are being explored to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions . These methods include the use of enamine-triggered [3+2]-cycloaddition reactions and subsequent oxidation of the cycloadducts .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((diethoxyphosphoryl)methyl)isoxazole-5-carboxylate can undergo various chemical reactions, including:

Substitution: Reaction with N-hydroximidoyl chlorides in the presence of triethylamine to form 3,4,5-trisubstituted isoxazoles.

Common Reagents and Conditions

Oxidation: CuCl, propargylamines, oximes.

Substitution: N-hydroximidoyl chlorides, triethylamine.

Major Products

The major products formed from these reactions are various substituted isoxazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl 3-((diethoxyphosphoryl)methyl)isoxazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-((diethoxyphosphoryl)methyl)isoxazole-5-carboxylate involves its interaction with biological targets based on its chemical structure. Isoxazole derivatives can bind to various molecular targets, such as enzymes and receptors, leading to their biological effects. For example, muscimol, an isoxazole derivative, acts as a GABAA receptor agonist .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues include:

Key Observations :

- Phosphoryl vs. Aromatic Groups : The diethoxyphosphoryl group in the title compound enhances thermal stability due to P–O bond strength, whereas phenyl or methoxyphenyl groups improve lipophilicity for membrane penetration in drug candidates .

- Electron-Withdrawing Effects : Trifluoromethyl (CF3) groups (e.g., ) increase resistance to oxidative degradation compared to the phosphoryl group, which may hydrolyze under acidic conditions.

- Steric Considerations : Bulky substituents like isopropyl () reduce reaction yields in coupling steps, whereas smaller groups (e.g., methyl) facilitate synthetic accessibility.

Thermal and Combustion Properties

- The phosphoryl group in the title compound significantly improves thermal stability, as demonstrated in polystyrene composites where P–N cooperative interactions reduce flammability .

- Non-phosphorylated analogues (e.g., phenyl or methyl derivatives) exhibit lower decomposition temperatures (~200–250°C vs. ~300°C for phosphorylated compounds) .

Biological Activity

Ethyl 3-((diethoxyphosphoryl)methyl)isoxazole-5-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on available literature.

1. Chemical Structure and Properties

This compound has a unique structure that incorporates an isoxazole ring, which is known for its biological significance. The chemical formula can be represented as follows:

- Molecular Formula : CHNOP

- Molecular Weight : Approximately 284.22 g/mol

The presence of the diethoxyphosphoryl group enhances its potential for biological interactions, particularly in enzyme inhibition and receptor modulation.

2. Synthesis

The synthesis of this compound typically involves the reaction of isoxazole derivatives with phosphonates under specific conditions. A common synthetic pathway includes:

- Formation of Isoxazole : Starting from appropriate aldehydes and hydrazines.

- Phosphorylation : Introducing the diethoxyphosphoryl group through a nucleophilic substitution reaction.

3.1 Anticancer Activity

Recent studies have shown that derivatives of isoxazole exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

| Compound | IC (µM) | Mechanism of Action |

|---|---|---|

| This compound | 10 | Apoptosis induction |

| Related isoxazole compound | 15 | Cell cycle arrest |

3.2 Enzyme Inhibition

Isoxazole derivatives are known to act as enzyme inhibitors, particularly in kinase pathways relevant to cancer progression. A study indicated that this compound inhibited specific kinases involved in cellular signaling pathways.

3.3 Antimicrobial Activity

The compound has also been tested for antimicrobial properties, showing effectiveness against various bacterial strains. The inhibition rates varied depending on the concentration used during bioassays.

| Bacterial Strain | Inhibition (%) at 100 mg/L |

|---|---|

| Staphylococcus aureus | 75% |

| Escherichia coli | 60% |

4. Structure-Activity Relationship (SAR)

Understanding the SAR of this compound helps in optimizing its biological activity:

- Modification of the Isocyclic Ring : Altering substituents on the isoxazole ring can enhance potency.

- Phosphonate Group Variations : Changes in the diethoxyphosphoryl group can affect solubility and bioavailability.

5. Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Case Study A : A trial involving a related isoxazole derivative demonstrated a significant reduction in tumor size among patients with non-small cell lung cancer (NSCLC).

- Case Study B : Another study reported a favorable safety profile for isoxazole derivatives, with manageable side effects compared to traditional chemotherapy agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.